CYCLO(-SER-SER)

Descripción general

Descripción

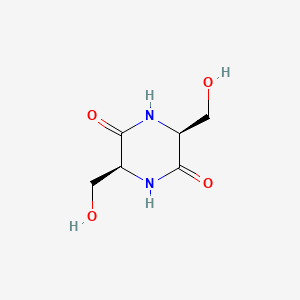

CYCLO(-SER-SER) is a chemical compound that belongs to the class of piperazine-2,5-diones This compound is characterized by the presence of two hydroxymethyl groups attached to the piperazine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of CYCLO(-SER-SER) can be achieved through several synthetic routes. One common method involves the reaction of piperazine with formaldehyde under acidic conditions to introduce the hydroxymethyl groups. The reaction typically proceeds as follows:

- Piperazine is dissolved in an aqueous solution.

- Formaldehyde is added to the solution.

- The reaction mixture is heated under reflux conditions for several hours.

- The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of CYCLO(-SER-SER) may involve more efficient and scalable processes. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Chemical Reactions Involving CYCLO(-SER-SER)

CYCLO(-SER-SER) participates in several notable chemical reactions:

Hydrolysis

Under acidic or basic conditions, CYCLO(-SER-SER) can undergo hydrolysis, leading to the formation of free serine residues. This reaction is significant in biological systems where pH fluctuations may occur.

Nucleophilic Substitution Reactions

CYCLO(-SER-SER) can act as a nucleophile in substitution reactions, particularly through its hydroxyl groups. These reactions can be utilized for bioconjugation processes, where CYCLO(-SER-SER) is modified to attach to other biomolecules .

Photochemical Reactions

The compound exhibits photochemical properties, allowing it to undergo reactions upon exposure to light. This characteristic can be exploited in drug delivery systems where light activation is required for therapeutic effects .

Interactions with Biological Targets

CYCLO(-SER-SER) has shown potential in inhibiting specific protein interactions, notably between integrin very-late antigen-4 (VLA-4) and vascular-cell-adhesion molecule-1 (VCAM-1). This property suggests its utility in anti-inflammatory drug design.

Reactivity Profile

The reactivity of CYCLO(-SER-SER) is influenced by its structural characteristics:

- Hydroxymethyl Groups : The presence of hydroxymethyl groups on serine residues enhances the compound's polarity and solubility, affecting its interaction with biological targets.

- Conformational Flexibility : The cyclic nature allows for multiple conformations, which can impact reactivity and binding affinity with proteins .

Aplicaciones Científicas De Investigación

Structural Characteristics

CYCLO(-SER-SER) exhibits a cyclic structure that confers distinct chemical behaviors and biological interactions compared to linear peptides. The conformational flexibility of this compound allows it to adopt various spatial arrangements, which can influence its reactivity and interactions with biological targets.

Research indicates that CYCLO(-SER-SER) possesses several biological activities that may be relevant for therapeutic contexts:

- Inhibition of Protein Interactions : CYCLO(-SER-SER) has shown potential in inhibiting the binding between integrin very-late antigen-4 (VLA-4) and vascular-cell-adhesion molecule-1 (VCAM-1), suggesting its utility in anti-inflammatory drug design.

- Modulation of Immune Responses : Its ability to inhibit specific protein interactions points to a role in modulating immune responses, which could be beneficial in treating autoimmune diseases.

Anti-Inflammatory Drug Design

CYCLO(-SER-SER) may serve as a scaffold for designing new anti-inflammatory agents. By targeting the VLA-4/VCAM-1 interaction, it could help in developing treatments for conditions characterized by excessive inflammation, such as rheumatoid arthritis and multiple sclerosis.

Neurodegenerative Diseases

Altered polyamine metabolism has been associated with neurodegenerative diseases. CYCLO(-SER-SER) could play a role in restoring normal metabolic pathways, although further research is required to elucidate this potential.

Comparative Analysis with Other Cyclic Dipeptides

To understand the unique properties of CYCLO(-SER-SER), it is useful to compare it with other cyclic dipeptides. Below is a table illustrating some key differences:

| Compound | Structure | Biological Activity | Potential Applications |

|---|---|---|---|

| CYCLO(-SER-SER) | Cyclic dipeptide | Inhibits VLA-4/VCAM-1 interaction | Anti-inflammatory, neuroprotection |

| CYCLO(-Ala-Ser) | Cyclic dipeptide | Antimicrobial, anticancer | Antibiotics, cancer therapy |

| CYCLO(Pro-Gly) | Cyclic dipeptide | Cytotoxic effects on cancer cell lines | Cancer treatment |

Case Study 1: Cancer Treatment

A study published in Frontiers in Endocrinology examined the cytotoxic effects of various cyclic dipeptides on cancer cell lines. The results indicated that cyclic dipeptides can selectively target cancerous cells while sparing normal cells, highlighting their potential as chemotherapeutic agents .

Case Study 2: Antimicrobial Properties

Research has demonstrated that cyclic peptides derived from natural sources exhibit strong antimicrobial activity. This suggests that compounds like CYCLO(-SER-SER) could be explored further for their efficacy against pathogenic bacteria and fungi .

Mecanismo De Acción

The mechanism of action of CYCLO(-SER-SER) involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of cancer cells by interfering with the cell cycle and inducing apoptosis . The exact molecular targets and pathways involved may vary depending on the specific biological activity being studied.

Comparación Con Compuestos Similares

CYCLO(-SER-SER) can be compared with other similar compounds, such as:

(3S,6S)-3-Benzyl-6-(hydroxymethyl)piperazine-2,5-dione: This compound has a benzyl group instead of a hydroxymethyl group, which may result in different biological activities and reactivity.

(3S,6S)-3,6-Dibenzyl-3-(hydroxymethyl)piperazine-2,5-dione: This compound contains two benzyl groups, which can significantly alter its chemical and biological properties.

Actividad Biológica

CYCLO(-SER-SER) is a cyclic dipeptide composed of two serine residues. Its unique cyclic structure grants it conformational flexibility, influencing its biological interactions and potential therapeutic applications. This compound has garnered attention for its ability to modulate protein interactions, particularly in the context of inflammation and immune responses.

CYCLO(-SER-SER) has demonstrated significant biological activity, particularly in inhibiting the interaction between integrin very-late antigen-4 (VLA-4) and vascular-cell-adhesion molecule-1 (VCAM-1). This inhibition is crucial as it suggests a potential role in anti-inflammatory drug design, particularly for conditions characterized by excessive inflammatory responses. The cyclic nature of CYCLO(-SER-SER) allows it to adopt various spatial arrangements, enhancing its ability to interact with biological targets effectively.

Comparative Analysis with Other Cyclic Dipeptides

CYCLO(-SER-SER) shares similarities with other cyclic peptides but stands out due to its specific amino acid composition and polar hydroxymethyl groups. The following table compares CYCLO(-SER-SER) with other cyclic dipeptides:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| CYCLO(-LEU-LEU) | Cyclic Dipeptide | Exhibits hydrophobic properties; involved in protein folding. |

| CYCLO(-VAL-VAL) | Cyclic Dipeptide | Known for stability in aqueous solutions; used in drug design. |

| CYCLO(-ALA-ALA) | Cyclic Dipeptide | Less polar; often studied for structural properties. |

| CYCLO(-SER-SER) | Cyclic Dipeptide | Polar hydroxymethyl groups enhance solubility and reactivity. |

Study on Protein Interactions

Research has indicated that CYCLO(-SER-SER) can inhibit specific protein-protein interactions, which is critical for developing therapeutic agents targeting inflammatory diseases. Studies focusing on its interaction with VLA-4 have shown promising results, suggesting that this compound could be beneficial in treating conditions such as multiple sclerosis or rheumatoid arthritis where VLA-4 plays a significant role in pathogenesis.

Synthesis Methods

The synthesis of CYCLO(-SER-SER) can be achieved through various methods, including solid-phase peptide synthesis (SPPS). This technique allows for the efficient production of cyclic peptides, maintaining the integrity of the cyclic structure which is essential for its biological activity.

Future Directions

Further research is needed to elucidate the full range of interactions and mechanisms of action of CYCLO(-SER-SER). Investigating its effects on different biological receptors could expand its therapeutic potential beyond anti-inflammatory applications.

Propiedades

IUPAC Name |

(3S,6S)-3,6-bis(hydroxymethyl)piperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O4/c9-1-3-5(11)8-4(2-10)6(12)7-3/h3-4,9-10H,1-2H2,(H,7,12)(H,8,11)/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUWGHSHLNOADHI-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(=O)NC(C(=O)N1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]1C(=O)N[C@H](C(=O)N1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60426303 | |

| Record name | (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23409-30-5 | |

| Record name | (3S,6S)-3,6-Bis(hydroxymethyl)piperazine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60426303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.